An In-Depth Technical Guide to Hydantoin-4,5-¹³C₂,1-¹⁵N: Synthesis, Characterization, and Application in Quantitative Bioanalysis
An In-Depth Technical Guide to Hydantoin-4,5-¹³C₂,1-¹⁵N: Synthesis, Characterization, and Application in Quantitative Bioanalysis
Introduction
The hydantoin scaffold, a five-membered heterocyclic ring, is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including the anticonvulsant drug phenytoin.[1] In the pursuit of precision and accuracy in drug development and metabolic research, stable isotope-labeled compounds have become indispensable tools.[2] This guide provides a comprehensive technical overview of Hydantoin-4,5-¹³C₂,1-¹⁵N, an isotopically labeled analog of hydantoin. The incorporation of two ¹³C atoms at the 4 and 5 positions and a ¹⁵N atom at the 1 position of the hydantoin ring imparts a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative studies.[3][4] Its near-identical physicochemical properties to the unlabeled analyte ensure that it experiences similar extraction efficiencies, chromatographic retention, and ionization responses, thereby correcting for variations during sample analysis and enhancing the reliability of analytical data.[5] This document will delve into the chemical structure, properties, synthesis, and detailed application of Hydantoin-4,5-¹³C₂,1-¹⁵N, with a focus on its role in robust and self-validating bioanalytical methodologies.
Chemical Structure and Physicochemical Properties
Hydantoin-4,5-¹³C₂,1-¹⁵N is a non-radioactive, stable isotope-labeled form of hydantoin. The IUPAC name for this compound is (4,5-¹³C₂,1-¹⁵N)1,3-diazolidine-2,4-dione.[6] The strategic placement of the heavy isotopes provides a significant mass difference compared to the natural abundance hydantoin, which is crucial for its application as an internal standard in mass spectrometry, preventing spectral overlap.[4]
The core structure consists of a five-membered ring containing two nitrogen atoms and two carbonyl groups. The isotopic labels are located at the methylene carbon (C5), the adjacent carbonyl carbon (C4), and one of the nitrogen atoms (N1).
Table 1: Physicochemical Properties of Hydantoin-4,5-¹³C₂,1-¹⁵N
| Property | Value | Source |
| Molecular Formula | ¹³C₂CH₄¹⁵NN O₂ | [7] |
| Molecular Weight | 103.05 g/mol | [8] |
| Exact Mass | 103.03102194 Da | [2] |
| Appearance | White Solid | [8] |
| Melting Point | 218-220 °C | [8] |
| Solubility | Soluble in Dimethyl Sulfoxide, Methanol, and Water | [8] |
| SMILES | [13CH2]1NC(=O)[15NH]1 | [6] |
| InChIKey | WJRBRSLFGCUECM-STGVANJCSA-N | [6] |
| CAS Number | 1189495-02-0 | [6] |
Synthesis of Hydantoin-4,5-¹³C₂,1-¹⁵N
The synthesis of isotopically labeled hydantoins can be achieved through various established methods, with the Urech hydantoin synthesis being a common and efficient approach for 5-monosubstituted hydantoins starting from amino acids.[9][10] For the synthesis of Hydantoin-4,5-¹³C₂,1-¹⁵N, a plausible and direct route involves the use of appropriately labeled glycine ([¹⁵N, 1,2-¹³C₂]glycine) as the starting material.
The Urech synthesis is a two-step process.[9] First, the labeled glycine is reacted with potassium cyanate to form a ureido intermediate. In the second step, this intermediate undergoes acid-catalyzed intramolecular cyclization to yield the desired labeled hydantoin.[9] The use of microwave-assisted synthesis can significantly reduce reaction times and improve yields.[11]
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- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
